

Application Note & Protocol: Quantitative Determination of Carbon Monoxide Using the Iodine Pentoxide Method

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Compound of Interest

Compound Name: Iodine pentoxide

Cat. No.: B087101

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon monoxide (CO) is a colorless, odorless, and toxic gas produced from the incomplete combustion of carbon-containing fuels. Accurate quantification of CO is crucial in various fields, including environmental monitoring, industrial safety, and biomedical research. The **iodine pentoxide** (I_2O_5) method is a highly sensitive and accurate classical analytical technique for determining CO concentrations, even at parts-per-million (ppm) levels.[1][2] This method relies on the quantitative oxidation of carbon monoxide by **iodine pentoxide** at an elevated temperature.

Principle of the Method

The core of the method is the stoichiometric reaction between carbon monoxide and solid **iodine pentoxide**. At a temperature of approximately 150°C , I_2O_5 oxidizes CO to carbon dioxide (CO_2), and in the process, is reduced to elemental iodine (I_2).[2][3]

The primary reaction is: $5\text{CO}(\text{g}) + \text{I}_2\text{O}_5(\text{s}) \rightarrow 5\text{CO}_2(\text{g}) + \text{I}_2(\text{g})$ [4][5][6]

The liberated iodine vapor is then captured in an absorption solution, typically potassium iodide (KI), where it forms the triiodide ion (I_3^-). The amount of triiodide is then determined by titration

with a standardized solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) using a starch indicator.[3][4] This allows for the precise calculation of the initial amount of carbon monoxide in the gas sample.

Experimental Protocol

This protocol details the necessary apparatus, reagents, and step-by-step procedure for the determination of CO using the **iodine pentoxide** method.

1. Apparatus

A typical setup consists of a gas train designed to purify the sample gas, react it with **iodine pentoxide**, and trap the resulting iodine. The components are assembled in the following sequence:

- Gas Inlet: Connects to the source of the gas sample.
- Purification Train: A series of absorption tubes to remove interfering gases.
 - Tube 1: Chromic acid or potassium hydroxide to remove acid gases like H_2S and SO_2 .
 - Tube 2: Activated charcoal to absorb unsaturated hydrocarbons (e.g., ethylene, acetylene) and other organic vapors.[7]
- **Iodine Pentoxide** Reaction Tube: A U-shaped glass tube containing granular **iodine pentoxide**. This tube is placed in an oil bath or heating block maintained at a constant temperature of 150°C . [2] Temperatures below 140°C can lead to incomplete reactions.[3]
- Iodine Absorption Tube: A gas-washing bottle or bubbler containing a known concentration of potassium iodide (KI) solution to trap the liberated iodine.
- Flow Meter and Vacuum Pump: To draw the gas sample through the train at a controlled and measured rate.

2. Reagents and Preparation

- **Iodine Pentoxide** (I_2O_5): Use high-purity, granular I_2O_5 . To prepare, dehydrate iodic acid (HIO_3) by heating it in a stream of dry air at 200°C . [8][9][10]

- Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.
- Standardized Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution (0.001 N): Prepare by diluting a stock solution of 0.1 N $\text{Na}_2\text{S}_2\text{O}_3$. Standardize against a primary standard like potassium iodate.
- Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold water to form a paste. Add this paste to 100 mL of boiling water and stir until dissolved. Allow to cool before use.
- Purification Reagents: As required (e.g., chromic acid on an inert support, granular activated charcoal).

3. Procedure

- Apparatus Assembly: Assemble the gas train as described above. Ensure all connections are gas-tight.
- System Conditioning: Heat the oil bath containing the I_2O_5 tube to a stable 150°C .^[2]
- Blank Run: Before analyzing a sample, perform a blank run by passing CO-free air or nitrogen through the entire apparatus for the same duration as a typical sample run. Titrate the KI solution as described in step 6. This accounts for any iodine liberated from the potential decomposition of I_2O_5 or from impurities.^[2]
- Sample Collection: Connect the gas sample source to the inlet of the purification train. Draw a known volume of the gas sample through the apparatus at a constant, controlled flow rate (e.g., 50-100 mL/min). Record the total volume of gas passed.
- Iodine Absorption: The liberated iodine vapor is trapped in the KI solution, forming a yellow-brown solution.
- Titration:
 - Transfer the KI solution from the absorption tube to an Erlenmeyer flask. Rinse the tube with deionized water and add the rinsings to the flask.

- Titrate the solution with the standardized 0.001 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.
- Add 2-3 drops of the starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration drop-wise until the blue color completely disappears. This is the endpoint.
- Record the volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used.

4. Calculation

Calculate the concentration of CO in the gas sample using the following stoichiometry:

- Reaction 1: $5\text{CO} + \text{I}_2\text{O}_5 \rightarrow 5\text{CO}_2 + \text{I}_2$
- Reaction 2 (Titration): $\text{I}_2 + 2\text{Na}_2\text{S}_2\text{O}_3 \rightarrow 2\text{NaI} + \text{Na}_2\text{S}_4\text{O}_6$

From these equations, 5 moles of CO produce 1 mole of I_2 , which reacts with 2 moles of $\text{Na}_2\text{S}_2\text{O}_3$. Therefore, the molar ratio of CO to $\text{Na}_2\text{S}_2\text{O}_3$ is 5:2.

The concentration of CO (in ppm) can be calculated as:

$$\text{CO (ppm)} = [(V_t - V_b) * N * E * V_m] / (V_s * 2) * 10^6$$

Where:

- V_t = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ used for the sample (L)
- V_b = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ used for the blank (L)
- N = Normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution (eq/L)
- E = Equivalent weight of CO (Molar Mass / 2 = $28.01 / 2 = 14.005$ g/eq)
- V_m = Molar volume of a gas at STP (22.4 L/mol)
- V_s = Volume of the gas sample passed through the system (L), corrected to STP.

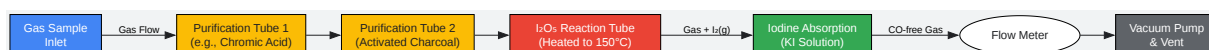
Data Presentation

The key quantitative parameters for this method are summarized below.

Parameter	Value / Condition	Notes
Reaction Stoichiometry	5 mol CO : 1 mol I ₂ O ₅	The reaction is quantitative and serves as the basis for calculation.[4][5]
Optimal Reaction Temp.	150 °C	Ensures a rapid and complete reaction.[2]
Gas Flow Rate	50 - 100 mL/min	Must be controlled to ensure efficient purification and absorption.
Sample Volume	1 - 10 L	Dependent on the expected CO concentration.
KI Solution Concentration	10% (w/v)	Sufficient to capture the liberated iodine.
Na ₂ S ₂ O ₃ Titrant Conc.	0.001 N	A low concentration is used for high sensitivity.
Detection Limit	~10 ppm (0.001%)	The method is highly sensitive for trace CO analysis.[1][2]
Interfering Substances	Acetylene, Ethylene, H ₂ S	Removed by the purification train.[7][9]

Mandatory Visualizations

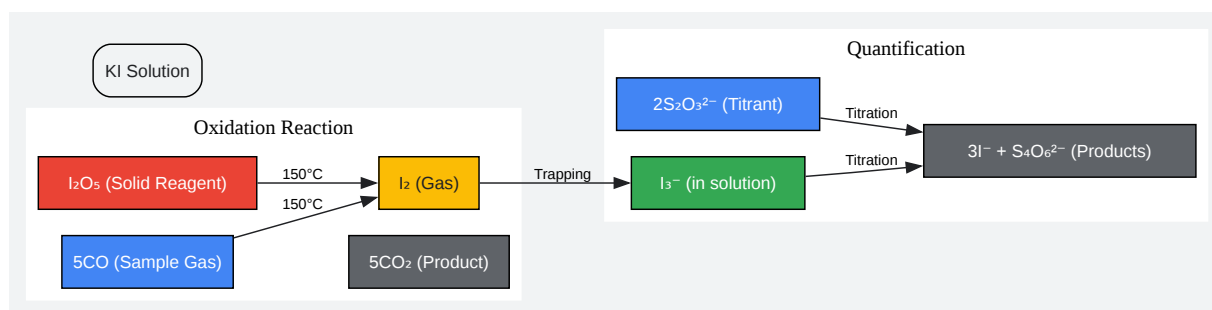
Experimental Workflow Diagram



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Caption: Workflow for CO detection using the **iodine pentoxide** method.

Signaling Pathway (Chemical Transformation)



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Caption: Chemical transformations in the **iodine pentoxide** method.

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